molecular formula C14H22N4O B2863066 2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 1171364-70-7

2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2863066
CAS No.: 1171364-70-7
M. Wt: 262.357
InChI Key: AIYATLNIHJVCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for developing novel neuropsychiatric and oncological therapeutics. Its structure incorporates a piperazine ring linked to a methylpyridazine moiety via a propanone linker, a architecture frequently found in compounds targeting central nervous system (CNS) disorders . Piperazine derivatives are extensively investigated for their interactions with various G-protein coupled receptors (GPCRs) in the brain . Specifically, structurally related compounds have demonstrated potent and selective activity as histamine H3 receptor (H3R) antagonists/inverse agonists . H3R is a proven target for conditions such as Alzheimer's disease, narcolepsy, and schizophrenia, where H3R antagonists can modulate the release of key neurotransmitters like histamine, acetylcholine, and dopamine to improve cognitive function and promote wakefulness . Beyond neurological targets, the piperazine-pyridazine core is a privileged structure in medicinal chemistry, often associated with antitumor properties . Researchers can utilize this compound as a key intermediate to develop multi-target directed ligands, a strategy gaining traction for complex multifactorial diseases like Alzheimer's, where a single molecule can simultaneously address multiple pathological pathways . The presence of the 2,2-dimethylpropanoyl (pivaloyl) group may influence the compound's metabolic stability and pharmacokinetic profile, making it a valuable entity for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)14(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYATLNIHJVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . These methods yield the desired compound with high purity and yield.

Chemical Reactions Analysis

2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn medicine, it is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The pyridazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of piperazine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of the target compound with analogs from the literature:

Table 1. Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituent on Piperazine Key Features Potential Applications Reference
Target Compound 6-Methylpyridazin-3-yl Pyridazine ring, methyl group Under investigation -
2,2-Dimethyl-1-[4-(2-nitrophenyl)piperazin-1-yl]propan-1-one (24) 2-Nitrophenyl Nitro group (electron-withdrawing), aromatic Chemical intermediate
2,2-Dimethyl-1-[4-(undec-10-enyl)piperazin-1-yl]propan-1-one Undec-10-enyl (C11 chain) Long aliphatic chain Surface immobilization chemistry
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one 5-Nitropyridin-2-yl Nitropyridine, stereochemical (R)-configuration Kinase inhibition studies
AP-237 3-Phenylpropenyl Styryl group (π-conjugated system) Psychoactive substance
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one 3-Chlorophenyl, indole Halogenated aryl, heterocyclic indole High-throughput screening

Key Observations:

Functional Implications: Pyridazine vs. Phenyl: Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions with biological targets compared to monocyclic aryl groups (e.g., nitrophenyl or chlorophenyl) . Boron-Containing Derivatives: Compounds like 2,2-dimethyl-1-[4-(tetramethyl-dioxaborolanyl)phenyl]piperazin-1-yl]propan-1-one () incorporate boron for targeted drug delivery, a strategy that could be adapted for the target compound .

The target compound’s pyridazine moiety may offer divergent receptor selectivity, warranting further exploration .

Biological Activity

2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula : C₁₉H₂₆N₆O
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 1021222-39-8

Pharmacological Profile

The compound has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and anti-inflammatory activity.

Research indicates that this compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin to ceramide and phosphorylcholine. The inhibition of nSMase2 has implications for neurodegenerative diseases, particularly Alzheimer's disease (AD), as it influences exosome release and inflammation within the brain .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production. For instance, in a model of inflammation, treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

In mouse models of AD, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The pharmacokinetic profile showed adequate brain penetration, suggesting that the compound can effectively reach central nervous system targets .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Alzheimer's Disease Models :
    • Objective : Evaluate cognitive improvement in 5XFAD mice.
    • Findings : The compound exhibited significant cognitive enhancement at doses of 10 mg/kg, with corresponding decreases in amyloid beta levels in the brain .
  • In Vitro Anti-inflammatory Study :
    • Objective : Assess cytokine release from activated microglia.
    • Findings : The compound reduced IL-6 levels by 50% compared to untreated controls, indicating strong anti-inflammatory properties .

Data Summary Table

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine Release AssayDecreased TNF-α and IL-6
NeuroprotectiveCognitive Function TestImproved performance
nSMase2 InhibitionEnzyme Activity AssayIC50 = 300 nM

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one, and how are reaction yields optimized?

  • Methodology : Multi-step synthesis typically involves coupling the pyridazine-piperazine fragment with a propanone backbone. Key steps include nucleophilic substitution, solvent selection (e.g., DMF for polar aprotic conditions), and purification via column chromatography or recrystallization. Yield optimization requires temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments of reagents like triethylamine to neutralize HCl byproducts .

Q. How is structural confirmation of the compound achieved, and what analytical techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For powder handling, employ NIOSH-approved N95 respirators. Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Toxicity data gaps necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological target interactions for this compound?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes/receptors like serotonin or dopamine receptors. Density Functional Theory (DFT) calculations predict electronic properties influencing ligand-receptor affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?

  • Methodology : Address pharmacokinetic variability by assessing metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use LC-MS/MS to quantify parent compound and metabolites in vivo. Adjust dosing regimens or employ prodrug modifications to enhance bioavailability .

Q. How can the piperazine-pyridazine scaffold be structurally modified to improve selectivity for neurological targets?

  • Methodology : Introduce substituents at the pyridazine C-6 position (e.g., halogens, methyl groups) to modulate lipophilicity and blood-brain barrier penetration. Replace the propanone carbonyl with bioisosteres like sulfonamides to reduce off-target effects. Evaluate modifications via SAR (Structure-Activity Relationship) studies .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodology : Transition from batch to flow chemistry for exothermic reactions (e.g., coupling steps). Optimize solvent systems for industrial-scale chromatography (e.g., switch from ethyl acetate to heptane/EtOAc mixtures). Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes .

Critical Research Gaps

  • Metabolic Pathway Elucidation : No data exist on cytochrome P450-mediated metabolism. Use hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) to identify major isoforms involved .
  • Crystallographic Data : Lack of X-ray structures limits mechanistic insights. Pursue co-crystallization with target proteins (e.g., 5-HT receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.